molecular formula C8H7F4N B3040562 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline CAS No. 216982-01-3

4-Fluoro-N-methyl-3-(trifluoromethyl)aniline

Cat. No.: B3040562
CAS No.: 216982-01-3
M. Wt: 193.14 g/mol
InChI Key: PIRDWQBTHFZINC-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to an aniline core

Biochemical Analysis

Biochemical Properties

4-Fluoro-N-methyl-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound can interact with various enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) . The interactions of this compound with enzymes and proteins are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of these biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can interact with cell membrane receptors, altering signal transduction pathways and impacting cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, the binding of this compound to enzymes involved in metabolic pathways can result in changes in enzyme activity and subsequent alterations in metabolic flux . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function . The interaction of this compound with metabolic enzymes can result in changes in metabolite levels and alterations in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . The localization of this compound within subcellular compartments can influence its activity and function, contributing to its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline typically involves the substitution reaction of aniline derivatives. One common method includes the reaction of chlorotrifluoromethane with aniline in the presence of a base catalyst . This reaction proceeds under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and nitration steps . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Fluoro-N-methyl-3-(trifluoromethyl)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)aniline
  • 4-Methyl-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline stands out due to the combined presence of fluorine and trifluoromethyl groups, which impart unique electronic and steric properties.

Properties

IUPAC Name

4-fluoro-N-methyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRDWQBTHFZINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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